(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R,4R)-3-Aminobicyclo[221]heptane-2-carboxylic acid is a bicyclic amino acid derivative This compound is characterized by its rigid bicyclo[221]heptane framework, which imparts unique steric and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene or its derivatives.
Functional Group Introduction: Functional groups are introduced through various reactions, including amination and carboxylation.
Stereoselective Reactions: The stereochemistry of the compound is controlled through stereoselective reactions, ensuring the desired (1S,2S,3R,4R) configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts and reaction optimization to minimize by-products and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: This compound shares a similar bicyclic framework but differs in the presence of additional nitrogen atoms.
Norbornene Derivatives: These compounds have a similar bicyclic structure but lack the amino and carboxylic acid functional groups.
Uniqueness
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which impart distinct chemical and biological properties. Its rigid structure and functional groups make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
202187-22-2 |
---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c9-7-5-2-1-4(3-5)6(7)8(10)11/h4-7H,1-3,9H2,(H,10,11)/t4-,5+,6-,7+/m0/s1 |
InChI Key |
JSYLGUSANAWARQ-BNHYGAARSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)C(=O)O |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.